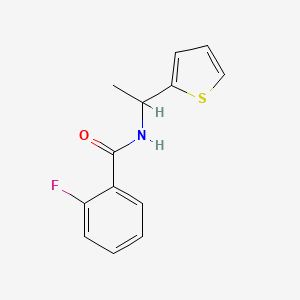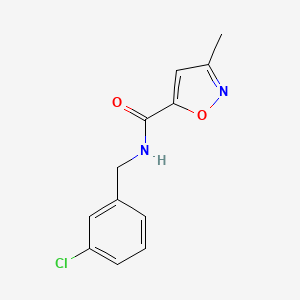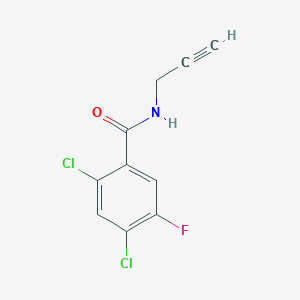![molecular formula C15H18N2O2 B7466039 3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione, commonly known as ETI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ETI is a spirocyclic compound that has a unique structure and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of ETI is not fully understood. However, several studies have suggested that ETI induces apoptosis in cancer cells by activating the caspase-dependent pathway. ETI has also been found to inhibit the replication of HIV-1 by inhibiting the reverse transcriptase enzyme. Additionally, ETI has been found to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
ETI has been found to exhibit various biochemical and physiological effects. ETI has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. ETI has also been found to inhibit the replication of HIV-1 and hepatitis C virus, leading to the inhibition of viral replication. Additionally, ETI has been found to exhibit antibacterial activity against gram-positive bacteria, leading to the inhibition of bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ETI in lab experiments is its unique structure, which allows it to exhibit various biological activities. Additionally, ETI is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using ETI in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on ETI. One direction is to investigate the mechanism of action of ETI in more detail, which may provide insights into its potential use in cancer therapy and antiviral therapy. Another direction is to investigate the potential use of ETI in combination therapy with other anticancer or antiviral drugs. Additionally, future research could focus on the development of ETI derivatives with improved biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of ETI involves a multi-step process that starts with the reaction of 2-bromo-1-phenylethanone with ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound 3-phenyl-1-(ethoxycarbonyl)propen-1-one. This intermediate compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the spirocyclic compound ETI.
Applications De Recherche Scientifique
ETI has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have shown that ETI can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ETI has also been found to inhibit the replication of HIV-1 and hepatitis C virus, making it a potential candidate for antiviral therapy. Additionally, ETI has been found to exhibit antibacterial activity against gram-positive bacteria, including Staphylococcus aureus.
Propriétés
IUPAC Name |
3'-ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-17-13(18)15(16-14(17)19)10-6-5-8-11-7-3-4-9-12(11)15/h3-4,7,9H,2,5-6,8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQWXPNEOICGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCCCC3=CC=CC=C32)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)

![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)

![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)

![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)